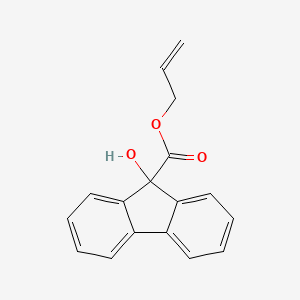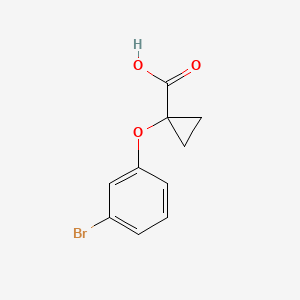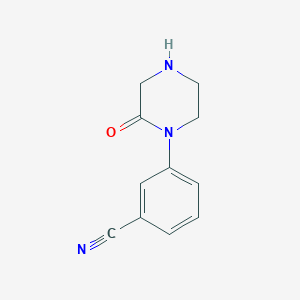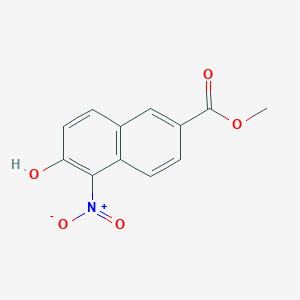![molecular formula C11H9IO5 B13894586 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is a compound of significant interest in various fields of scientific research Its structure comprises a propanedioic acid backbone with a 4-iodophenyl group and an oxoethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid typically involves the reaction of 4-iodophenylacetic acid with malonic acid derivatives. One common method includes the use of diethyl malonate, which undergoes alkylation with 4-iodophenylacetic acid in the presence of a base such as sodium ethoxide. The reaction is followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxoethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenylacetic acid: Shares the 4-iodophenyl group but lacks the oxoethyl and propanedioic acid moieties.
Propanedioic acid: Lacks the 4-iodophenyl and oxoethyl groups but shares the propanedioic acid backbone.
2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of the propanedioic acid backbone .
Uniqueness
2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid is unique due to its combination of the 4-iodophenyl group, oxoethyl group, and propanedioic acid backbone. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H9IO5 |
|---|---|
Molekulargewicht |
348.09 g/mol |
IUPAC-Name |
2-[2-(4-iodophenyl)-2-oxoethyl]propanedioic acid |
InChI |
InChI=1S/C11H9IO5/c12-7-3-1-6(2-4-7)9(13)5-8(10(14)15)11(16)17/h1-4,8H,5H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
YQLMEQFXTOIZJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
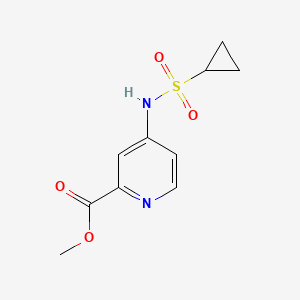
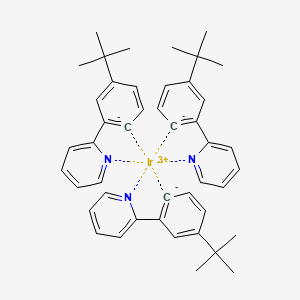
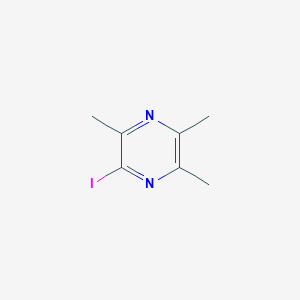
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
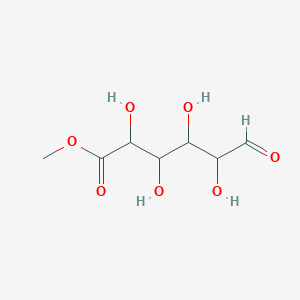
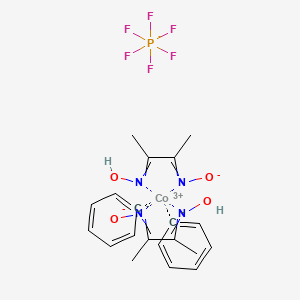
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
